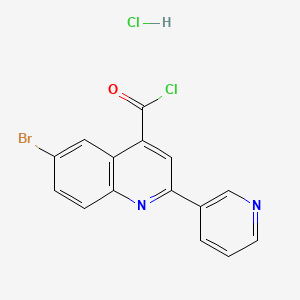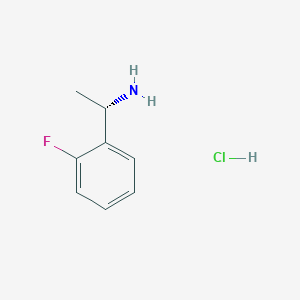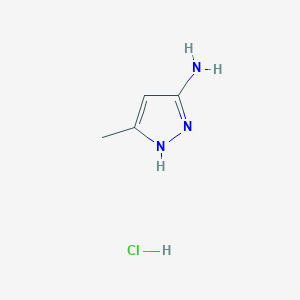
(Z)-isopropyl 3-(3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)acrylate
概要
説明
The compound is a derivative of 3,5-Bis(trifluoromethyl)phenyl . Compounds with this structure have been studied for their potential as growth inhibitors of drug-resistant bacteria .
Synthesis Analysis
The synthesis of similar compounds, such as 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives , has been reported . These compounds were synthesized as potential growth inhibitors of planktonic Gram-positive bacteria .
Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, amino-functionalized model surfaces were derivatized with 3,5-bis(trifluoromethyl)phenyl isothiocyanate .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds like 3,5-Bis(trifluoromethyl)phenylacetic acid have been reported . It has a melting point of 121-123 °C and a boiling point of 227.7±35.0 °C .
科学的研究の応用
Stereoselective Synthesis and Anticancer Activity
- Stereoselective Synthesis : The E and Z isomeric intermediates based on ethyl/methyl-2-cyano-3-(5-formyl-1-(4-iodo-phenyl)-1H-pyrrol-2-yl)acrylate have been synthesized. These intermediates are further stereo-selectively converted into their respective E, E or E, Z isomers, showing distinct fluorescence characteristics and highly selective anticancer activity against human nasopharyngeal carcinoma (Irfan et al., 2021).
Chiroptical Properties and Chiral Recognition
- Optical Activity : Enantiopure acrylamide derivatives, including those with triazole and trifluoromethyl components, have been synthesized and polymerized, showing significant influence on both chiroptical properties and chiral recognition abilities (Lu et al., 2010).
Photoluminescence in Coordination Polymers
- Photoluminescent Coordination Polymers : New coordination polymers with triazole components exhibit notable photoluminescent behaviors, indicating potential applications in materials science and photoluminescent studies (Liu et al., 2012).
Entangled Network Formation in Coordination Polymers
- Entangled Network Structures : The use of bis(triazole) ligands in coordination polymers can lead to different kinds of entangled networks, which are significant in the study of molecular architectures and their applications (He et al., 2013).
Trifluoromethyl Sulfones in Azole Series
- Trifluoromethyl Sulfones Synthesis : The synthesis of trifluoromethyl sulfones in the azole series, including triazoles, provides insights into organic chemistry and potential pharmaceutical applications (Meshcheryakov & Shainyan, 2004).
Antimicrobial Activity of Triazole Derivatives
- Antimicrobial Properties : Certain triazole derivatives exhibit potent antimicrobial activity against various bacteria and fungi, indicating their potential in developing new antimicrobial agents (Srinivas, 2016).
Enhancing Electron Affinity in Copoly(aryl ether)s
- Electron Affinity in Polymers : Incorporating trifluoromethyl groups in copoly(aryl ether)s with triazole segments enhances their electron affinity, indicating applications in material science and electronics (Chen & Chen, 2004).
Luminescent Properties in Pt(II) Metal Complexes
- Luminescent Metal Complexes : Pt(II) metal complexes featuring triazole chelates show bright solid-state emission, which is significant for applications in organic light-emitting diodes (Liao et al., 2016).
Influence of Bis-Triazole Ligands on Coordination Polymers
- Structure of Coordination Polymers : The use of bis-triazole ligands in coordination polymers with terephthalic acid influences their structure and potential applications in material science (Wang et al., 2016).
Safety and Hazards
将来の方向性
The future directions for research on these types of compounds could include further exploration of their antimicrobial properties, particularly against drug-resistant bacteria . Additionally, their potential uses in other applications, such as in the development of new materials or in chemical reactions, could be investigated.
作用機序
Target of Action
Compounds with similar structures have been reported to target polysulfides in lithium-sulfur batteries and have shown potent growth inhibitory effects on drug-resistant bacteria .
Mode of Action
The compound’s mode of action is likely related to its high electronegativity and large steric hindrance, which can suppress the diffusion of polysulfides, leading to improved capacity and cyclic stability of lithium-sulfur batteries .
Biochemical Pathways
The compound may affect the biochemical pathways related to the shuttle effect of polysulfides in lithium-sulfur batteries . In the context of antimicrobial activity, it may interfere with essential biochemical pathways in bacteria, leading to growth inhibition .
Pharmacokinetics
The compound’s high electronegativity and large steric hindrance suggest that it may have unique pharmacokinetic properties that contribute to its bioavailability and efficacy .
Result of Action
The compound’s action results in the suppression of the diffusion of polysulfides, leading to improved capacity and cyclic stability of lithium-sulfur batteries . In the context of antimicrobial activity, it results in the inhibition of bacterial growth .
特性
IUPAC Name |
propan-2-yl (Z)-3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F6N3O2/c1-9(2)27-13(26)3-4-25-8-23-14(24-25)10-5-11(15(17,18)19)7-12(6-10)16(20,21)22/h3-9H,1-2H3/b4-3- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACPFCPULKUGRNE-ARJAWSKDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C=CN1C=NC(=N1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)/C=C\N1C=NC(=N1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F6N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl 2,5-dibenzyl-6a-phenyl-1,3,4,6-tetrahydropyrrolo[3,4-c]pyrrole-3a-carboxylate](/img/structure/B3098227.png)

![[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride](/img/structure/B3098238.png)


![tert-butyl N-[4-(2-chloroacetamido)butyl]carbamate](/img/structure/B3098267.png)
![tert-butyl N-[(1R,2R)-2-aminocyclopropyl]carbamate](/img/structure/B3098280.png)


![N-[(3S)-piperidin-3-yl]cyclobutanecarboxamide](/img/structure/B3098294.png)


amine](/img/structure/B3098324.png)